

# BMS-564929: A Comparative Analysis of Muscle and Prostate Selectivity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**BMS-564929** is a potent, orally active, nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated significant tissue selectivity, with pronounced anabolic effects on muscle tissue alongside reduced androgenic impact on the prostate.[1][2] This guide provides a comprehensive comparison of **BMS-564929**'s activity in these two tissues, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.

### **Quantitative Data Summary**

The selectivity of **BMS-564929** for muscle over prostate tissue is evident from in vitro binding and potency assays, as well as in vivo studies in animal models. The following tables summarize the key quantitative data.



Parameter	Value	Description
Binding Affinity (Ki) for Androgen Receptor	2.11 ± 0.16 nM	High affinity for the androgen receptor.[3]
Receptor Selectivity	>1000-fold for AR vs. ERα, ERβ, GR, MR~400-fold for AR vs. PR	Highly selective for the androgen receptor over other steroid hormone receptors.[3]
Interaction with other proteins	No significant interaction	Does not significantly interact with sex hormone-binding globulin (SHBG) or aromatase. [1]

Table 1: In Vitro Binding and Receptor Selectivity of BMS-564929

Cell Line	EC50	Tissue
C2C12 Myoblast	0.44 ± 0.03 nM	Muscle
Prostate Epithelial Cells (PEC)	8.66 ± 0.22 nM	Prostate

Table 2: In Vitro Potency of BMS-564929 in Muscle and Prostate Cell Lines.[3]

Parameter	BMS-564929 (ED50)	Testosterone Propionate (ED50)	Selectivity (Muscle vs. Prostate)
Levator Ani Muscle Stimulation	0.0009 mg/kg	~0.2 mg/kg	BMS-564929: ~160- fold[3][4]
Prostate Stimulation	0.14 mg/kg	~0.2 mg/kg	Testosterone: ~1-fold
Luteinizing Hormone (LH) Suppression	0.008 mg/kg	0.26 mg/kg	-

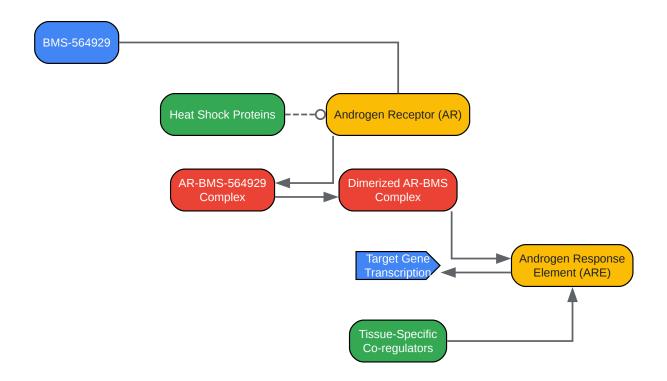
Table 3: In Vivo Anabolic and Androgenic Activity of BMS-564929 in Castrated Male Rats.[4][5]

## **Mechanism of Tissue Selectivity**



The tissue-selective action of **BMS-564929** is attributed to its unique interaction with the androgen receptor (AR). Unlike native androgens, **BMS-564929**'s binding to the AR's ligand-binding domain induces a distinct conformational change.[1][5] This altered conformation is thought to modulate the recruitment of tissue-specific co-regulatory proteins (coactivators and corepressors), leading to differential gene expression in muscle versus prostate tissue.[5]

Additionally, the differential expression of the enzyme  $5\alpha$ -reductase in prostate and muscle tissue may contribute to the observed selectivity.[4] Prostate tissue has high levels of  $5\alpha$ -reductase, which converts testosterone to the more potent androgen dihydrotestosterone (DHT). Muscle tissue has significantly lower levels of this enzyme. Since **BMS-564929** is not a substrate for  $5\alpha$ -reductase, its activity in the prostate is not amplified in the same way as testosterone's.[4]



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Signaling pathway of BMS-564929.

## **Experimental Protocols**



The data presented in this guide are primarily derived from in vivo studies using a castrated rat model, a standard for assessing androgenic and anabolic activity.

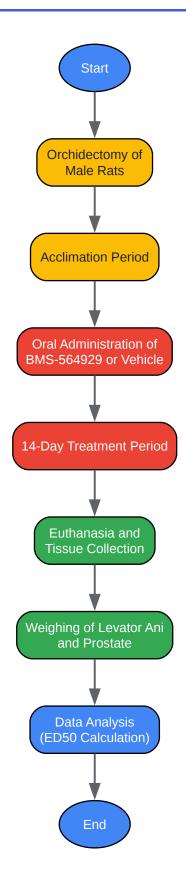
# Castrated Rat Model for Anabolic and Androgenic Activity

Objective: To determine the in vivo potency and tissue selectivity of **BMS-564929** on muscle (levator ani) and prostate growth.

#### Methodology:

- Animal Model: Sexually mature male rats are orchidectomized (castrated) to remove the endogenous source of androgens.
- Acclimation: Animals are allowed to recover from surgery and acclimate to the housing conditions.
- Dosing: Rats are administered BMS-564929 orally at various doses. A control group receives a vehicle, and another group is treated with a reference androgen like testosterone propionate.
- Treatment Period: The treatment typically lasts for a predetermined period, for example, 14 days.
- Tissue Collection: At the end of the treatment period, the animals are euthanized, and the levator ani muscle and ventral prostate are dissected and weighed.
- Data Analysis: The weights of the levator ani muscle and prostate are normalized to body weight. Dose-response curves are generated to calculate the ED50 (the dose required to produce 50% of the maximal effect) for each tissue. The ratio of the ED50 for prostate stimulation to the ED50 for levator ani stimulation is used to determine the anabolic selectivity.





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Workflow for the castrated rat model.



#### Conclusion

The available experimental data strongly support the classification of **BMS-564929** as a selective androgen receptor modulator with a favorable anabolic profile. Its high potency in stimulating muscle growth, coupled with significantly lower activity in the prostate, makes it a compound of interest for therapeutic applications where muscle wasting is a concern, and androgenic side effects need to be minimized. The unique mechanism of action, involving differential AR conformation and cofactor recruitment, provides a molecular basis for its tissue selectivity. Further research and clinical trials will continue to elucidate the full therapeutic potential and safety profile of this compound.

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- To cite this document: BenchChem. [BMS-564929: A Comparative Analysis of Muscle and Prostate Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667221#bms-564929-selectivity-for-muscle-vs-prostate]

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